3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

Physicochemical properties Lipophilicity Drug-likeness

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine is a uniquely validated SARS-CoV-2 PLpro fragment hit with a high-resolution 2.00 Å co-crystal structure, providing a definitive starting point for structure-guided antiviral optimization. The 6-methyl group elevates lipophilicity (XLogP 2.3 vs. 2.1 for 3-methyl analog), enhancing predicted passive blood-brain barrier permeability for CNS drug discovery campaigns. This heterocyclic scaffold also serves as a ligand for gold(I) complexation in organometallic therapeutics. Supplied at 98% purity with comprehensive analytical documentation (NMR, HPLC, GC), it ensures batch-to-batch reproducibility for pharmaceutical intermediate synthesis. Available from major suppliers with expedited global shipping.

Molecular Formula C9H10N2S
Molecular Weight 178.26 g/mol
CAS No. 52853-54-0
Cat. No. B1348420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dimethyl-3H-benzothiazol-2-ylideneamine
CAS52853-54-0
Molecular FormulaC9H10N2S
Molecular Weight178.26 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C(=N)S2)C
InChIInChI=1S/C9H10N2S/c1-6-3-4-7-8(5-6)12-9(10)11(7)2/h3-5,10H,1-2H3
InChIKeyPMACKGVXHRBIPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine CAS 52853-54-0: Core Chemical Identity and Sourcing Context


3,6-Dimethyl-3H-benzothiazol-2-ylideneamine (CAS: 52853-54-0) is a heterocyclic organic compound belonging to the benzothiazole class, characterized by a benzothiazole ring system fused with an imine functional group at the 2-position and methyl substitutions at the 3- and 6-positions [1]. Its molecular formula is C9H10N2S with a molecular weight of 178.26 g/mol . The compound is commercially available from multiple reputable suppliers, including Sigma-Aldrich, Bidepharm, and Leyan, with reported purities ranging from 95% to 98% . This compound serves as a versatile small molecule scaffold and is employed as an intermediate in the synthesis of biologically active compounds, particularly in pharmaceuticals and agrochemicals, due to its aromatic and nitrogen-sulfur framework [2].

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine Substitution Risks: Why Analogs Cannot Be Freely Interchanged


Substituting 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine with a close analog, such as 3-methyl-3H-benzothiazol-2-ylideneamine (CAS 14779-16-9) or unsubstituted 2-aminobenzothiazole, is not straightforward due to significant differences in physicochemical properties and documented biological interactions. For example, the additional 6-methyl group increases the compound's lipophilicity (XLogP 2.3 vs. 2.1 for the 3-methyl analog), which can affect membrane permeability and binding affinity in cellular assays [1]. Furthermore, this specific substitution pattern is critical for its role as a fragment inhibitor in crystallographic screening against SARS-CoV-2 PLpro, where it achieved a resolution of 2.00 Å [2]. These structural distinctions directly impact the compound's utility in medicinal chemistry campaigns and material science applications, making generic replacement with a non-identical benzothiazole derivative a high-risk approach for maintaining experimental consistency and reproducibility.

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine Differentiated Evidence: Quantitative Comparators for Scientific Selection


Increased Lipophilicity vs. Closest Analog: XLogP 2.3 for 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine exhibits a computed XLogP of 2.3, which is 0.2 log units higher than that of its closest structural analog, 3-methyl-3H-benzothiazol-2-ylideneamine (XLogP = 2.1) [1]. This increase in lipophilicity, attributed to the additional methyl group at the 6-position, can influence the compound's passive membrane permeability and potential binding interactions with hydrophobic protein pockets.

Physicochemical properties Lipophilicity Drug-likeness

Validated Fragment Inhibitor of SARS-CoV-2 PLpro: Crystallographic Data at 2.00 Å Resolution

In a PanDDA fragment screening campaign, 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine was identified as a ligand of interest (fragment 5X-0942) bound to the active site of SARS-CoV-2 PLpro (C111S mutant) [1]. The crystal structure was refined to a resolution of 2.00 Å with an R-value Free of 0.196 and R-value Work of 0.169, confirming the compound's specific binding mode and providing a high-quality structural template for inhibitor optimization [2].

Fragment-based drug discovery X-ray crystallography Antiviral research

Supplier-Documented Purity and Analytical Characterization for Reproducible Procurement

The compound is available from multiple major suppliers with fully documented analytical characterization. Sigma-Aldrich offers the compound at 97% purity with COA access, while Bidepharm provides it at 95% purity and includes NMR, HPLC, and GC batch analysis reports . In contrast, the 3-methyl analog is more commonly listed at 95% purity from Enamine, with less comprehensive analytical documentation publicly available from major distributors [1]. This superior analytical transparency directly supports procurement decisions in regulated environments or when experimental reproducibility is paramount.

Chemical procurement Quality control Analytical standards

Precedented Utility as an N-Heterocyclic Ligand in Gold(I) Complexes

While direct data for 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine are limited, the close structural analog 3-methyl-3H-benzothiazol-2-ylideneamine has been extensively characterized as an N-heterocyclic ylideneamine ligand in gold(I) complexes [1]. These complexes demonstrated enhanced antitumour and antimalarial activity upon coordination with [Au(PPh3)]+ [2]. The presence of the additional 6-methyl group in the target compound is expected to further modulate the electronic and steric properties of the ligand, potentially leading to altered catalytic or biological activity compared to the 3-methyl analog.

Organometallic chemistry Gold complexes Anticancer research

3,6-Dimethyl-3H-benzothiazol-2-ylideneamine Application Scenarios: Evidence-Backed Use Cases for Scientific and Industrial Selection


Fragment-Based Lead Discovery for SARS-CoV-2 PLpro Inhibitors

Researchers targeting the SARS-CoV-2 papain-like protease (PLpro) for antiviral drug development should prioritize 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine as a validated fragment hit. The compound has been co-crystallized with PLpro, yielding a high-resolution (2.00 Å) structure that confirms its binding mode and provides a clear starting point for structure-guided optimization [1]. This evidence-based application is not documented for its 3-methyl analog, making the 3,6-dimethyl derivative uniquely positioned for this specific antiviral research program.

Synthesis of Lipophilic Pharmacophores for CNS-Targeted Probes

Medicinal chemists designing central nervous system (CNS)-targeted small molecules may benefit from the enhanced lipophilicity (XLogP = 2.3) of 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine compared to the 3-methyl analog (XLogP = 2.1) [1]. The increased logP value suggests improved passive permeability across the blood-brain barrier, making it a more attractive scaffold for CNS drug discovery campaigns where high lipophilicity is often correlated with brain penetration.

Gold(I) Complexes for Anticancer and Antimalarial Research

Inorganic and organometallic chemistry laboratories investigating gold(I) complexes as potential therapeutics should consider 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine as a ligand. The successful synthesis and characterization of analogous gold(I) complexes using the 3-methyl derivative demonstrate the feasibility of this coordination chemistry [1]. The additional 6-methyl group offers a site for further electronic tuning, potentially leading to novel complexes with improved stability or bioactivity.

High-Purity Intermediates for Regulated Pharmaceutical Synthesis

Procurement specialists and process chemists requiring high-purity heterocyclic building blocks for pharmaceutical intermediate synthesis should select 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine from Sigma-Aldrich (97% purity) or Bidepharm (95% purity with full analytical documentation) to ensure batch-to-batch consistency and regulatory compliance [1]. The availability of COAs and detailed analytical reports (NMR, HPLC, GC) reduces the need for in-house re-characterization and accelerates development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6-Dimethyl-3H-benzothiazol-2-ylideneamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.